

Tazarotene-Induced Gene 1 (TIG1): An In-Depth

Technical Guide to Expression Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene-induced gene 1 (TIG1), also known as Retinoic Acid Receptor Responder 1 (RARRES1), is a protein that has garnered significant interest in cancer research.[1][2] Initially identified as a gene highly responsive to the synthetic retinoid tazarotene, TIG1 is implicated as a putative tumor suppressor in a variety of cancers.[2] Its expression is frequently downregulated or silenced in malignant tissues, often through epigenetic mechanisms such as promoter hypermethylation.[3][4] This technical guide provides a comprehensive overview of TIG1 expression studies, detailing experimental methodologies, summarizing quantitative data, and illustrating its involvement in key signaling pathways.

TIG1 Expression in Normal vs. Cancerous Tissues

Quantitative analysis of TIG1 expression reveals a consistent trend of downregulation in cancerous tissues compared to their normal counterparts. This differential expression underscores its potential role as a tumor suppressor. The following tables summarize key findings from various studies.

Table 1: TIG1 mRNA Expression in Prostate Cancer



Tissue Type	Number of Samples	TIG1 mRNA Expression Status	Reference
Normal Prostate	10	100% Positive	
Benign Prostatic Hyperplasia	51	100% Positive (varying levels)	
Malignant Prostate	51	7.8% Partially Positive, 92.2% Negative	_

Table 2: TIG1 Protein Expression in Inflammatory Breast Cancer (IBC)

Tissue Type	Number of Cases	TIG1 Protein Expression Status	Reference
Normal Breast	Not specified	No staining observed	
Inflammatory Breast Cancer	76	73.7% Positive with high staining intensity	

Table 3: TIG1 Expression in Gastric Cancer

Sample Type	Number of Samples	TIG1 Expression Status	Reference
Primary Gastric Carcinoma	80	77.5% showed decreased expression compared to adjacent normal tissue	
Gastric Cancer Cell Lines	15	73.3% showed a substantial reduction in expression	-

Table 4: TIG1 Expression and Methylation in Nasopharyngeal Carcinoma (NPC)



Sample Type	Number of Samples	TIG1 Expression/Methyl ation Status	Reference
NPC Cell Lines	Not specified	80% showed loss of TIG1 expression	
Primary NPC Tumors	43	90.7% showed methylation of the TIG1 promoter	•

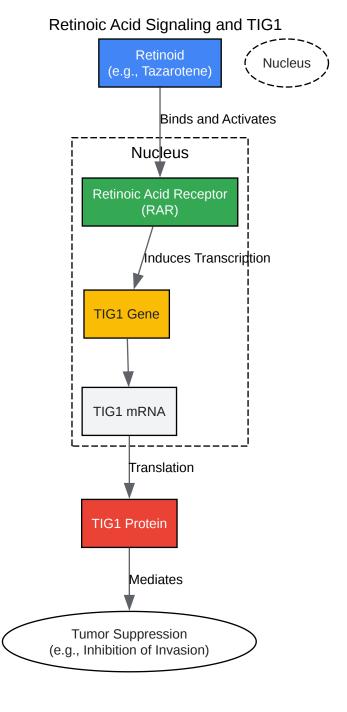
Key Signaling Pathways Involving TIG1

TIG1 is involved in several crucial signaling pathways that regulate cell growth, differentiation, and apoptosis. Understanding these pathways is essential for elucidating its mechanism of action as a tumor suppressor.

Retinoic Acid Signaling Pathway

TIG1 is a direct target of the retinoic acid (RA) signaling pathway. Retinoids, such as tazarotene, bind to retinoic acid receptors (RARs), which in turn regulate the transcription of target genes, including TIG1. The loss of TIG1 expression due to promoter hypermethylation can contribute to retinoid resistance in some cancer cells.





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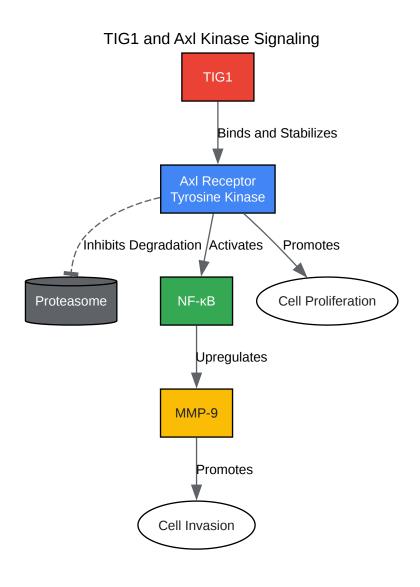
Retinoic Acid Signaling Pathway Leading to TIG1 Expression.

TIG1 and Axl Kinase Interaction

In inflammatory breast cancer, TIG1 has been shown to interact with the receptor tyrosine kinase Axl. This interaction stabilizes Axl by preventing its degradation, which in turn promotes



cancer cell proliferation, migration, and invasion. This highlights a context-dependent role for TIG1 that can be pro-tumorigenic.



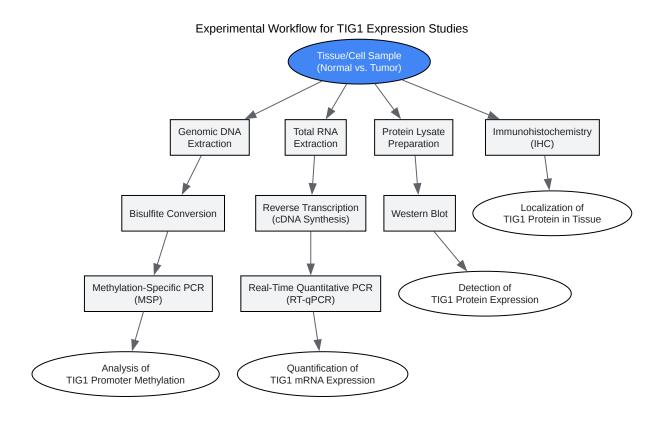
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Interaction of TIG1 with Axl Kinase in Inflammatory Breast Cancer.

Experimental Workflow for TIG1 Expression Analysis

A typical workflow for investigating TIG1 expression involves a combination of molecular and cellular biology techniques to assess its presence at the DNA, RNA, and protein levels.





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A typical experimental workflow for studying TIG1 expression.

Detailed Experimental Protocols Immunohistochemistry (IHC) for TIG1 in ParaffinEmbedded Tissues

This protocol outlines the general steps for detecting TIG1 protein in formalin-fixed, paraffinembedded (FFPE) tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.



- Hydrate slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
- Rinse with distilled water for 5 minutes.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
 - Wash slides with phosphate-buffered saline (PBS).
- Blocking:
 - Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol for 10-15 minutes.
 - Rinse with PBS.
 - Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
- Primary Antibody Incubation:
 - Incubate slides with a primary antibody specific for TIG1 at the recommended dilution overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
 - Wash slides with PBS.
 - Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
 - Wash with PBS.
 - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.



- Wash with PBS.
- Chromogenic Development:
 - Incubate slides with a peroxidase substrate solution (e.g., DAB) until the desired color intensity is reached.
 - Rinse with distilled water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through a graded ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.

Western Blotting for TIG1 Protein

This protocol describes the detection of TIG1 protein in cell or tissue lysates.

- Sample Preparation:
 - Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
 - Determine protein concentration using a standard assay (e.g., BCA assay).
 - Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
- SDS-PAGE:
 - Load equal amounts of protein (20-40 μg) per lane onto a polyacrylamide gel.
 - Run the gel until adequate separation of proteins is achieved.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.



· Blocking:

 Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Antibody Incubation:

- Incubate the membrane with a primary antibody against TIG1 overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

Detection:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using X-ray film or a digital imaging system.

Real-Time Quantitative PCR (RT-qPCR) for TIG1 mRNA

This protocol details the quantification of TIG1 mRNA expression levels.

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol).
 - · Assess RNA quality and quantity.
 - Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
- qPCR Reaction:



- Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for TIG1, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
- Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
- Thermal Cycling:
 - Perform the qPCR reaction in a real-time PCR instrument with an initial denaturation step,
 followed by 40-45 cycles of denaturation, annealing, and extension.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for TIG1 and the housekeeping gene.
 - Calculate the relative expression of TIG1 using the $\Delta\Delta$ Ct method.

Methylation-Specific PCR (MSP) for TIG1 Promoter

This protocol is for assessing the methylation status of the TIG1 promoter region.

- Genomic DNA Extraction and Bisulfite Conversion:
 - Extract high-quality genomic DNA from cells or tissues.
 - Treat 1-2 μg of genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
 - Purify the bisulfite-converted DNA.
- PCR Amplification:
 - Perform two separate PCR reactions for each sample using the bisulfite-converted DNA as a template.
 - One reaction uses a primer set specific for the methylated TIG1 promoter sequence.
 - The other reaction uses a primer set specific for the unmethylated TIG1 promoter sequence.



- Include positive and negative controls for both methylated and unmethylated DNA.
- Gel Electrophoresis:
 - Run the PCR products on an agarose gel.
 - Visualize the bands under UV light. The presence of a band in the methylated-specific reaction indicates methylation, while a band in the unmethylated-specific reaction indicates a lack of methylation.

Conclusion

The study of Tazarotene-induced gene 1 (TIG1) provides valuable insights into the mechanisms of tumorigenesis and potential therapeutic strategies. Its frequent downregulation in various cancers, often mediated by promoter hypermethylation, positions it as a promising biomarker. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the role of TIG1 in their specific areas of interest. Further exploration of its complex interactions within cellular signaling pathways will undoubtedly uncover new avenues for cancer diagnosis and treatment.

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